molecular formula C15H16ClN3OS B2994537 6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216517-25-7

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2994537
CAS No.: 1216517-25-7
M. Wt: 321.82
InChI Key: NHRNUYIHIYMQLP-UHFFFAOYSA-N
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Description

The compound “6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . This method has been used to produce a variety of thieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques. For instance, the IR spectra of these compounds reveal characteristic bands at specific wavenumbers .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions. For example, they can react with benzoylisothiocyanate to give N-benzoylthiourea derivatives, which can then undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be analyzed using various techniques. For example, the melting point, yield, and other properties can be determined experimentally .

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has shown that thieno[2,3-d]pyrimidines can be synthesized through various chemical processes, often aimed at exploring their pharmacological properties. For instance, the condensation of substituted 2-amino-3-carbethoxy-thiophenes has led to the creation of compounds that were tested for analgesic and anti-inflammatory activities, with some showing activities comparable to acetylsalicylic acid (Cannito et al., 1990).

Antimicrobial and Antifungal Activities

Another area of focus has been the antimicrobial and antifungal activities of thieno[2,3-d]pyrimidine derivatives. Various studies have synthesized new compounds to evaluate their effectiveness against bacteria and fungi, with many compounds exhibiting significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Mittal et al., 2011).

Antitumor Activity

Some thieno[2,3-d]pyrimidine derivatives have been investigated for their antitumor activities. The synthesis of new compounds and their evaluation against various cancer cell lines have been part of the research efforts, indicating the potential for these compounds to be developed into therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).

Future Directions

Future research could focus on designing new thieno[2,3-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for potential therapeutic applications .

Properties

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9-17-15(13)20-12)18-10-4-6-11(19-2)7-5-10;/h4-9H,3H2,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNUYIHIYMQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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